Cas no 585-38-6 (Benzenesulfonic acid,3-hydroxy-)

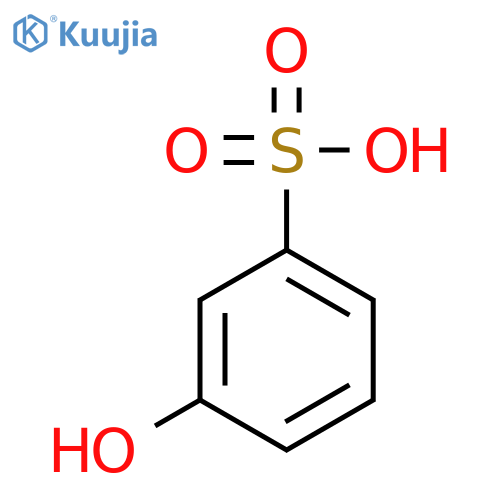

585-38-6 structure

商品名:Benzenesulfonic acid,3-hydroxy-

Benzenesulfonic acid,3-hydroxy- 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonic acid,3-hydroxy-

- 3-HYDROXYBENZENESULPHONIC ACID

- m-Hydroxybenzenesulfonic acid

- m-hydroxybenzenesulphonic acid

- 1-Phenol-3-sulfonic acid

- 3-hydroxybenzenesulfonic acid

- 3-hydroxy-benzenesulfonic acid

- 3-hydroxybenzenr sulfonic acid

- acide m-hydroxybenzenesulfonique

- m-Phenolsulfonic acid

- phenol-3-sulfonic acid

- phenol-3-sulphonic acid

- CHEBI:71047

- 3-phenolsulfonic acid

- SCHEMBL487038

- BB 0262322

- EINECS 209-555-5

- NS00033950

- Benzenesulfonic acid, 3-hydroxy-

- 3-hydroxybenzene sulfonic acid

- MFCD08059552

- Phenol-m-sulfosaure

- YJU1H9LTR7

- NSC 508884

- 585-38-6

- Benzenesulfonic acid, m-hydroxy-

- DTXSID8060406

- Q18472695

- UNII-YJU1H9LTR7

- NSC508884

- AKOS016344557

- ZCLXQTGLKVQKFD-UHFFFAOYSA-N

- NSC-508884

- starbld0018356

-

- インチ: InChI=1S/C6H6O4S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H,8,9,10)

- InChIKey: ZCLXQTGLKVQKFD-UHFFFAOYSA-N

- ほほえんだ: OC1=CC(S(=O)(O)=O)=CC=C1

計算された属性

- せいみつぶんしりょう: 173.99868

- どういたいしつりょう: 173.99867984g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 83Ų

じっけんとくせい

- PSA: 74.6

- 酸性度係数(pKa): 9.07(at 25℃)

Benzenesulfonic acid,3-hydroxy- セキュリティ情報

- シグナルワード:Warning

- ちょぞうじょうけん:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benzenesulfonic acid,3-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1558864-100g |

3-Hydroxybenzenesulfonic acid |

585-38-6 | 98% | 100g |

¥19719.00 | 2024-05-07 |

Benzenesulfonic acid,3-hydroxy- 関連文献

-

1. The oxidation of some aromatic amines with persulphateE. Boyland,Peter Sims J. Chem. Soc. 1954 980

-

2. Spectrophotometric microdeterminations of aldoses with p-amino-benzoic acidD. J. Bell J. Chem. Soc. C 1966 1638

585-38-6 (Benzenesulfonic acid,3-hydroxy-) 関連製品

- 117-22-6(1-Naphthol-8-sulfonic acid)

- 117-43-1(8-Hydroxynaphthalene-1,6-disulphonic Acid)

- 833-66-9(6-Hydroxynaphthalene-2-sulfonic Acid Potassium Salt)

- 6099-56-5(3,4-Dihydroxybenzenesulfonic acid monoammoniumsalt)

- 578-85-8(1-Naphthol-3,6-disulfonic acid)

- 93-01-6(6-Hydroxynaphthalene-2-sulfonic acid)

- 98-67-9(4-Hydroxybenzenesulfonic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量